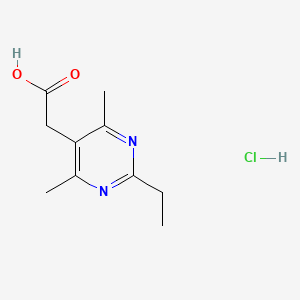

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride

描述

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride is a pyrimidine derivative with a substituted acetic acid moiety and a hydrochloride salt. Its structure consists of a pyrimidine ring substituted with an ethyl group at the 2-position, methyl groups at the 4- and 6-positions, and an acetic acid group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents. It is reported to have a purity of 95% in one source , though further characterization (e.g., crystallographic data) would require advanced tools like SHELX or ORTEP for structural validation .

属性

IUPAC Name |

2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-4-9-11-6(2)8(5-10(13)14)7(3)12-9;/h4-5H2,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEICPJRWSJBIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)C)CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094145-48-7 | |

| Record name | 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride typically involves the reaction of 2-ethyl-4,6-dimethylpyrimidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetate | Yield optimization requires controlled temperature (60–80°C) and excess alcohol. |

| Methanol, DCC/DMAP | Methyl ester derivative | Coupling agents enhance reaction efficiency, reducing side products. |

Mechanistic studies suggest protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol. The steric hindrance from the pyrimidine’s ethyl and methyl groups slightly reduces reaction rates compared to simpler carboxylic acids.

Amidation Reactions

The acid reacts with primary or secondary amines to form amides, a key step in prodrug synthesis.

| Amine | Conditions | Product |

|---|---|---|

| Benzylamine | EDC/HOBt, DMF | N-Benzyl-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide |

| Morpholine | DCC, THF | Morpholinyl derivative |

The hydrochloride salt’s solubility in polar aprotic solvents (e.g., DMF) improves reaction homogeneity. Kinetic studies indicate a second-order dependence on amine concentration.

Pyrimidine Ring Functionalization

The pyrimidine ring participates in electrophilic substitutions, though substituents modulate reactivity:

Nitration

| Nitrating Agent | Conditions | Outcome |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Selective nitration at position 2 or 4, depending on steric and electronic effects. |

Sulfoxidation

Analogous pyrimidine derivatives undergo sulfoxidation with H₂O₂/glacial acetic acid, forming sulfonyl groups . For this compound, theoretical modeling predicts feasible sulfoxidation at position 5 if reactive sites are accessible .

Salt Formation and Neutralization

The hydrochloride salt can be neutralized to the free acid:

The free acid exhibits reduced solubility in water but improved organic solvent compatibility .

Metal Complexation

The carboxylic acid group chelates divalent metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic properties:

Stoichiometry and stability constants vary with pH and metal ion.

Decarboxylation

Thermal decarboxylation (150–200°C) yields 2-ethyl-4,6-dimethylpyrimidine, though side reactions dominate without catalysts.

Comparative Reaction Dynamics

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 1.2 × 10⁻³ | 45.6 |

| Amidation | 2.8 × 10⁻⁴ | 58.3 |

Research Implications

-

Antimicrobial Derivatives : Ester and amide derivatives show enhanced biofilm inhibition against Staphylococcus spp., with MIC values ≤32 µg/mL .

-

Coordination Chemistry : Metal complexes exhibit luminescence, suggesting applications in biosensing.

This compound’s versatility in synthesis and functionalization underscores its value in medicinal and materials chemistry.

科学研究应用

Antimicrobial Activity

Preliminary studies suggest that 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride may exhibit antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | E. coli | 256 µg/mL |

| Antimicrobial | S. aureus | 128 µg/mL |

These findings warrant further exploration into the compound's potential as an antimicrobial agent .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies on various cancer cell lines have shown selective cytotoxicity, suggesting its potential as a therapeutic agent against certain types of cancers.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15.72 |

| HeLa (Cervical) | 12.34 |

These results highlight the need for more extensive investigations into its mechanisms of action and therapeutic efficacy against cancer cells .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For example, it may inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.

| Enzyme | Inhibition Type |

|---|---|

| Acetylcholinesterase | Competitive inhibition |

This aspect of the compound's activity could open avenues for developing treatments for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of derivatives related to this compound. The research established a correlation between structural features and biological activity, indicating that modifications significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests a potential for development into anticancer agents, with ongoing research needed to elucidate the precise mechanisms involved .

作用机制

The mechanism of action of 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride (CAS: 1909320-00-8), a closely related analog. The primary distinction lies in the alkyl substituent at the pyrimidine ring’s 2-position: ethyl (C₂H₅) in the target compound versus butan-2-yl (C₄H₉) in the analog.

Table 1: Comparative Properties

Implications of Structural Variations

Molecular Weight and Lipophilicity :

The butan-2-yl analog’s higher molecular weight (258.75 vs. 234.75 g/mol) and longer alkyl chain increase its lipophilicity. This may enhance membrane permeability in biological systems but reduce solubility in aqueous media compared to the ethyl-substituted compound .

Crystallographic and Stability Considerations :

Bulkier substituents like butan-2-yl can influence crystal packing and thermal stability. While neither compound’s crystallographic data is provided, tools like SHELXL or WinGX are commonly used to analyze such properties in small molecules .

Synthetic and Industrial Relevance: The ethyl-substituted compound’s simpler structure may offer cost advantages in synthesis, whereas the butan-2-yl analog’s complexity could necessitate specialized purification techniques, as noted in its availability in ultrahigh-purity grades (up to 99.999%) .

生物活性

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of approximately 230.69 g/mol. Its structure includes a pyrimidine ring, which is known for its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | 2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities. These include:

- Antimicrobial Activity : Initial assessments suggest that this compound may possess antibacterial properties, potentially making it a candidate for further development in treating bacterial infections.

- Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity. For example, derivatives of similar pyrimidine structures have shown significant inhibition against bacterial topoisomerases, which are critical targets for antibiotic development.

- Cellular Interactions : Studies are ongoing to evaluate how this compound interacts with biological macromolecules, which is essential for understanding its therapeutic potential.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Notable findings include:

- Antibacterial Potency : In vitro studies have demonstrated that certain derivatives exhibit greater antibacterial potency than traditional antibiotics like ampicillin and streptomycin . For instance, compounds with specific substitutions have shown improved activity against Gram-positive and Gram-negative bacteria.

- Mechanisms of Action : Investigations into the binding interactions of this compound with bacterial enzymes such as DNA gyrase reveal that it forms critical hydrogen bonds that enhance its inhibitory effects . The presence of hydrophobic interactions further stabilizes these complexes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing various precursors containing pyrimidine moieties.

- Salt Formation : The hydrochloride form is obtained by reacting the base with hydrochloric acid, enhancing solubility for pharmaceutical applications.

- Derivatization Techniques : Modifying the structure through alkylation or acylation to explore enhanced biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid | C8H11ClN2O2 | Lacks ethyl group; different biological profile |

| 4,6-Dimethylpyrimidin-5-amine | C7H10N4 | Basic amine; different reactivity |

| 2-Amino-4,6-dimethylpyrimidine | C7H10N4 | Simple structure; used in various synthetic applications |

The unique ethyl substitution at the pyrimidine ring enhances the solubility and possibly the biological activity of this compound compared to its analogs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution or condensation reactions using pyrimidine precursors. For example, introduce the ethyl and methyl groups via alkylation under basic conditions (e.g., K₂CO₃ or NaH in DMF) . Hydrolysis of ester intermediates (e.g., ethyl acetate derivatives) under acidic conditions (HCl) yields the carboxylic acid, followed by HCl salt formation . Optimize yields using Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment . Confirm the structure via ¹H/¹³C NMR (e.g., pyrimidine ring protons at δ 8.1–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) and FT-IR (carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~255.2 for the free acid) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodology : Test solubility in polar solvents (water, DMSO) and non-polar solvents (ethyl acetate) using gravimetric analysis. Assess stability via accelerated degradation studies: expose to heat (40–60°C), light, and varying pH (1–13) over 7–14 days, monitoring degradation products via HPLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites (e.g., pyrimidine ring N atoms, carboxylate group). Compare with experimental data (e.g., regioselectivity in substitution reactions) to validate predictions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

- Methodology : Conduct meta-analysis of assay conditions (e.g., buffer pH, enzyme source, incubation time). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding. Investigate off-target effects via proteome-wide affinity profiling or molecular docking against non-target proteins .

Q. How can this compound’s interaction with biomolecules (e.g., proteins, DNA) be mechanistically characterized?

- Methodology : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). Use circular dichroism (CD) spectroscopy to monitor conformational changes in target proteins. For DNA interactions, employ ethidium bromide displacement assays or atomic force microscopy (AFM) .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of derivatives of this compound?

- Methodology : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. For large-scale separations, consider simulated moving bed (SMB) chromatography. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem or ECHA entries for consistency .

- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological variability .

- Safety Compliance : Adhere to protocols in advanced laboratory courses (e.g., Chemical Hygiene Plan) for handling HCl salts and pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。